molecular formula C11H13FO2 B039058 2'-Fluoro-4'-propoxyacetophenone CAS No. 119774-74-2

2'-Fluoro-4'-propoxyacetophenone

Cat. No.: B039058
CAS No.: 119774-74-2
M. Wt: 196.22 g/mol
InChI Key: ANTYCKNRZZEQGV-UHFFFAOYSA-N
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Description

2’-Fluoro-4’-propoxyacetophenone is an organic compound with the molecular formula C11H13FO2. It is a derivative of acetophenone, where the phenyl ring is substituted with a fluoro group at the 2’ position and a propoxy group at the 4’ position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Fluoro-4’-propoxyacetophenone can be achieved through several methods. One common approach involves the acylation of a fluorinated aromatic compound. For instance, the preparation of similar compounds like 2-fluoro-4-methoxyacetophenone involves the reaction of m-fluoroanisole with acetyl chloride in the presence of aluminum trichloride as a catalyst . This method can be adapted for the synthesis of 2’-Fluoro-4’-propoxyacetophenone by using the appropriate starting materials and reaction conditions.

Industrial Production Methods

Industrial production of 2’-Fluoro-4’-propoxyacetophenone typically involves large-scale chemical processes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization and distillation are employed to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

2’-Fluoro-4’-propoxyacetophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group.

    Substitution: The fluoro and propoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted acetophenone derivatives .

Scientific Research Applications

2’-Fluoro-4’-propoxyacetophenone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2’-Fluoro-4’-propoxyacetophenone involves its interaction with specific molecular targets. The fluoro and propoxy groups influence the compound’s reactivity and binding affinity. The ketone group can participate in various chemical reactions, affecting the compound’s overall activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2’-Fluoro-4’-propoxyacetophenone is unique due to the presence of both fluoro and propoxy groups, which confer distinct chemical properties and reactivity. This combination makes it valuable for specific applications where these properties are advantageous .

Properties

IUPAC Name

1-(2-fluoro-4-propoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FO2/c1-3-6-14-9-4-5-10(8(2)13)11(12)7-9/h4-5,7H,3,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANTYCKNRZZEQGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC(=C(C=C1)C(=O)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20379205
Record name 2'-Fluoro-4'-propoxyacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20379205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119774-74-2
Record name 1-(2-Fluoro-4-propoxyphenyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=119774-74-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2'-Fluoro-4'-propoxyacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20379205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethanone, 1-(2-fluoro-4-propoxyphenyl)
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